molecular formula C11H13ClN2 B11730023 3-(7-chloro-1H-indol-3-yl)propan-1-amine CAS No. 554402-34-5

3-(7-chloro-1H-indol-3-yl)propan-1-amine

Cat. No.: B11730023
CAS No.: 554402-34-5
M. Wt: 208.69 g/mol
InChI Key: PNIIVCIWROMGMA-UHFFFAOYSA-N
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Description

3-(7-chloro-1H-indol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-chloro-1H-indol-3-yl)propan-1-amine typically involves the reaction of 7-chloroindole with a suitable amine precursor. One common method involves the alkylation of 7-chloroindole with 3-bromopropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(7-chloro-1H-indol-3-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-chloro-1H-indol-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-chloro-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-chloro-1H-indol-3-yl)propan-1-amine is unique due to the presence of the chloro substituent at the 7-position of the indole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other indole derivatives .

Properties

CAS No.

554402-34-5

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

3-(7-chloro-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H13ClN2/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10/h1,4-5,7,14H,2-3,6,13H2

InChI Key

PNIIVCIWROMGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CCCN

Origin of Product

United States

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